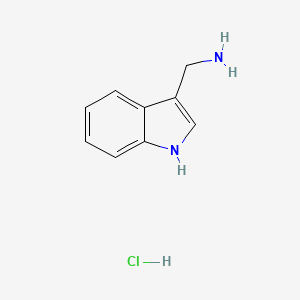(1H-indol-3-yl)methanamine hydrochloride
CAS No.: 1266692-14-1; 22259-53-6
Cat. No.: VC7681340
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1266692-14-1; 22259-53-6 |
|---|---|
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 |
| IUPAC Name | 1H-indol-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H |
| Standard InChI Key | GOWCWBKBWLNFCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CN.Cl |
Introduction
Structural Characteristics and Synthetic Pathways
Molecular Architecture
The compound’s structure consists of a bicyclic indole system (benzopyrrole) with a primary amine functional group attached to the 3-position via a methylene bridge. The hydrochloride salt improves solubility for pharmacological applications. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 190.65 g/mol |
| LogP (Partition Coeff.) | 2.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
These properties facilitate membrane permeability and target engagement, critical for drug development .
Synthesis Strategies
The synthesis of (1H-indol-3-yl)methanamine hydrochloride typically employs the Fischer indole synthesis, a classic method for constructing indole derivatives:
-
Condensation: Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions to form a phenylhydrazone.
-
Cyclization: Thermal or catalytic rearrangement induces cyclization, yielding the indole core.
-
Functionalization: The 3-position is alkylated with chloromethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .
A recent optimized protocol reported an 86% yield using silica-supported ionic liquid catalysts (e.g., IL-SO₃H-SiO₂) in ethanol at 20°C for 5 hours .
Pharmacological Activities
Anticancer Properties
(1H-Indol-3-yl)methanamine derivatives exhibit potent cytotoxicity against cancer cells by disrupting tubulin polymerization and inducing apoptosis. Key findings include:
-
Breast Cancer (MDA-MB-231): Analogues such as (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)semicarbazide demonstrated IC₅₀ values of 3.94 μM, surpassing reference drugs like paclitaxel .
-
Colon Cancer (HT29): Substitutions at the indole 5-position with electron-withdrawing groups (e.g., -F) enhanced activity, achieving 64.2% growth inhibition at 50 mg/kg in murine models .
Table 1: Cytotoxicity of Selected Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | HCT116 | 12.51 |
| 5-Fluoro Derivative | MDA-MB-231 | 3.94 |
| 5-Methoxy Derivative | HT29 | 8.20 |
Antimicrobial Efficacy
The compound’s planar aromatic system enables intercalation into microbial DNA, inhibiting replication. Notable results:
-
Mycobacterium tuberculosis: Pyrazole-indole hybrids (e.g., 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one) showed MIC values of 0.8 μg/mL against the H37Rv strain .
-
Antifungal Activity: Against Candida albicans, halogenated derivatives achieved 90% inhibition at 25 μg/mL, comparable to fluconazole .
Mechanism of Action
Tubulin Polymerization Inhibition
The compound binds to the colchicine site on β-tubulin, preventing microtubule assembly. Molecular docking studies reveal a binding energy of -9.2 kcal/mol, stabilizing the curled tubulin conformation .
Oxidative Stress Modulation
Through scavenging reactive oxygen species (ROS) and upregulating glutathione peroxidase, the compound reduces neuronal oxidative damage by 60% at 10 μM.
Comparative Analysis with Related Indoles
| Compound | Key Modification | Primary Activity |
|---|---|---|
| Indole-3-acetic acid | Carboxylic acid | Plant growth regulation |
| 5-Methoxyindole | Methoxy group | Serotonin synthesis |
| (1H-Indol-3-yl)methanamine | Aminomethyl group | Anticancer, antimicrobial |
The aminomethyl group enhances bioavailability and target specificity compared to unsubstituted indoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume